3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride
Beschreibung
3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is a fluorinated quinolinone derivative characterized by an aminomethyl substituent at the 3-position and a fluorine atom at the 8-position of the quinoline core. The fluorine atom enhances electronic properties and bioavailability, while the aminomethyl group contributes to interactions with biological targets. Its hydrochloride salt form improves solubility, facilitating in vitro and in vivo studies .
Eigenschaften
Molekularformel |
C10H10ClFN2O |
|---|---|
Molekulargewicht |
228.65 g/mol |
IUPAC-Name |
3-(aminomethyl)-8-fluoro-1H-quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C10H9FN2O.ClH/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14;/h1-3,5H,4,12H2,(H,13,14);1H |
InChI-Schlüssel |
ZHZQAOXOEODBNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)CN.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Nucleophilic Substitution Followed by Reduction
This method involves introducing a cyanomethyl group at position 3 of 8-fluoroquinolin-4-one, followed by reduction to the aminomethyl moiety.
Procedure :
-
Triflate Intermediate Formation :
-
Cyanide Substitution :
-
The triflate undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C.
-
Intermediate : 3-Cyanomethyl-8-fluoroquinolin-4-one.
-
-
Reduction to Aminomethyl :
-
Hydrochloride Salt Formation :
-
The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.
-
Reductive Amination of 3-Formyl-8-fluoroquinolin-4-one
This approach utilizes a formyl intermediate for direct aminomethylation.
Procedure :
-
Vilsmeier-Haack Formylation :
-
Reductive Amination :
-
Salt Formation :
-
The product is isolated as the hydrochloride salt via HCl treatment.
-
Buchwald-Hartwig Amination
This method employs palladium-catalyzed coupling to introduce the aminomethyl group.
Procedure :
-
Halogenation at Position 3 :
-
Amination with Benzophenone Imine :
-
Deprotection and Salt Formation :
Comparative Analysis of Methods
Critical Reaction Parameters
-
Fluorine Stability : The 8-fluoro group is sensitive to strong bases; reactions should be conducted under mild conditions (pH 6–8).
-
Reduction Selectivity : Use of Raney nickel (Ra-Ni) instead of Pd/C minimizes over-reduction of the quinoline core.
-
Salt Crystallization : Ethanol/water mixtures (3:1 v/v) optimize hydrochloride precipitation .
Analyse Chemischer Reaktionen
Reaktionstypen
3-(Aminomethyl)-8-Fluorchinolin-4(1H)-on-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Fluoratom auftreten, wobei Nucleophile wie Amine oder Thiole das Fluor ersetzen.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: Bildung von Chinolin-N-Oxid-Derivaten.
Reduktion: Bildung von reduzierten Chinolin-Derivaten.
Substitution: Bildung von substituierten Chinolin-Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemistry
3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride serves as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals. It can undergo various chemical reactions such as oxidation, reduction, and substitution, facilitating the creation of diverse derivatives with tailored properties.
Biology
The compound is being investigated for its potential as a fluorescent probe in biological imaging due to its unique fluorescence properties. This application is critical for visualizing cellular processes and studying biological systems at the molecular level.
Medicine
Research has identified this compound as having promising antimicrobial and anticancer activities:
- Antimicrobial Activity : The compound exhibits effectiveness against several bacterial strains, including those resistant to conventional antibiotics. Its mechanism involves inhibiting bacterial DNA gyrase, which is essential for DNA replication .
- Anticancer Potential : Studies have shown that it can inhibit enzymes involved in cancer metabolism, particularly mutant isocitrate dehydrogenases (IDHs), which are implicated in various cancers such as glioma and acute myeloid leukemia (AML). This inhibition suggests potential therapeutic implications in oncology.
Antimicrobial Studies
Research conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For instance, one study reported minimum inhibitory concentrations (MIC) indicating potent activity against resistant strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli (wild type) | 0.008 |
| Klebsiella pneumoniae | 0.03 |
| Pseudomonas aeruginosa | 0.125 |
Anticancer Activity
In vitro studies have shown that this compound inhibits IDH enzymes, leading to reduced cell proliferation in cancer cell lines. This property positions it as a candidate for further development into anticancer therapies.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase enzymes, leading to the disruption of DNA replication and cell division.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
Core Structure Differences: The target compound’s quinolinone core distinguishes it from pyridinone analogs (e.g., 3-(Aminomethyl)pyridin-2(1H)-one HCl) , which lack the fused benzene ring. Fluorine at the 8-position (absent in other analogs) increases electronegativity and metabolic stability compared to non-fluorinated analogs like Compound 44 in .
Functional Group Impact: The aminomethyl group in the target compound and AMPBH enables hydrogen bonding with biological targets. However, AMPBH’s boronic acid moiety allows reversible covalent interactions with enzymes (e.g., serine proteases), a feature absent in quinolinone derivatives. Hydrochloride salt forms (common across analogs) enhance aqueous solubility, critical for in vitro assays.
Research Findings :
- Antimicrobial Potential: The 8-fluoro group in the target compound aligns with fluoroquinolone antibiotics (e.g., ciprofloxacin), suggesting DNA gyrase inhibition. Structural analogs like Compound 44 lack fluorine, reducing antimicrobial specificity .
- Synthetic Challenges: Compound 44’s low yield (33%) highlights difficulties in synthesizing bulky substituents (e.g., tetrahydronaphthyl groups) compared to simpler aminomethyl derivatives .
Biologische Aktivität
3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 228.65 g/mol. It features a quinolinone core, an amino methyl group, and a fluorine atom, which contribute to its biological properties.
Research indicates that this compound likely functions as a precursor for fluoroquinolone antibiotics. These antibiotics inhibit bacterial DNA gyrase, essential for DNA replication in bacteria, thereby demonstrating broad-spectrum antimicrobial activity against various bacterial strains, including resistant ones .
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. Studies have documented its effectiveness against several bacterial strains, indicating its potential role in treating infections caused by antibiotic-resistant bacteria.
Anticancer Potential
Recent investigations have highlighted the compound's ability to inhibit specific enzymes involved in cancer metabolism, particularly mutant isocitrate dehydrogenases (IDHs). These enzymes are often mutated in cancers such as glioma and acute myeloid leukemia (AML), contributing to tumorigenesis through altered metabolic pathways . The inhibition of these enzymes suggests that this compound may have therapeutic implications in oncology.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinolinone derivatives. Modifications to the quinolinone structure can significantly affect its interaction with biological targets. For instance, changes in substituents can enhance or diminish enzyme inhibition potency.
Case Studies
- Inhibition of IDH Mutants : A study focused on the inhibitory effects of various quinolinone derivatives on mutant IDH enzymes. The findings indicated that modifications in the quinolinone structure could lead to enhanced selectivity and potency against specific IDH mutations commonly found in cancer .
- Synergistic Effects with Other Agents : Research has explored the synergistic effects of combining this compound with other anticancer agents. The combination showed enhanced efficacy in reducing tumor cell viability compared to monotherapy .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Fluoroquinolone | Fluorine atom on quinolone ring | Antibacterial activity |
| 4-Aminomethyl-7-chloroquinoline | Amino group and chlorine | Anticancer properties |
| 7-Fluoro-4-hydroxyquinoline | Hydroxyl substitution on quinoline | Antiviral activity |
This comparison illustrates the diversity within quinolone derivatives while emphasizing the unique biological activities and therapeutic potential of this compound.
Q & A
Basic Question: What are the recommended synthetic routes for 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves fluorination and aminomethylation of a quinoline backbone. A common approach is to start with 8-fluoroquinoline derivatives, followed by regioselective functionalization at the 4-position. For example, hydrazine intermediates (e.g., 8-fluoro-4-hydrazinoquinoline hydrochloride) can be modified via reductive amination to introduce the aminomethyl group . Optimization includes:
- Temperature control : Maintaining 0–5°C during fluorination to minimize side reactions.
- Catalyst selection : Using Pd/C or Raney nickel for hydrogenolysis steps to ensure high yields.
- Purification : Reverse-phase HPLC or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to achieve >95% purity .
Advanced Question: How can structural analogs of this compound be designed to address conflicting data in EAAT2 modulation studies?
Methodological Answer:
Conflicting data in excitatory amino acid transporter 2 (EAAT2) modulation may arise from off-target interactions or solubility issues. To resolve this:
- Scaffold diversification : Introduce substituents at the 2- or 7-positions of the quinoline ring to alter steric and electronic profiles (e.g., trifluoromethyl or methyl groups) .
- Allosteric site mapping : Use molecular docking (PDB: 5LLU) to predict binding interactions and validate via mutagenesis assays.
- Solubility enhancement : Replace the hydrochloride counterion with mesylate or employ PEGylated prodrugs for improved bioavailability in neuronal cell assays .
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- HPLC-DAD : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% TFA in H₂O/MeOH (gradient: 10–90% MeOH over 20 min) to quantify purity .
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm the aminomethyl (-CH₂NH₂) and fluorinated quinoline structure. Key signals: δ 4.2–4.5 ppm (CH₂NH₂), δ 8.1–8.3 ppm (quinoline H-2/H-5) .
- Mass spectrometry : ESI-MS in positive ion mode to verify [M+H]⁺ (calculated for C₁₀H₁₀ClFN₂O: 252.03 m/z) .
Advanced Question: How should researchers design in vitro assays to evaluate this compound’s neuroprotective efficacy while mitigating cytotoxicity?
Methodological Answer:
- Cell line selection : Use EAAT2-overexpressing HEK293 cells or primary astrocytes to assess glutamate uptake via radiolabeled [³H]-D-aspartate .
- Dose optimization : Perform MTT assays to determine IC₅₀ values (typically 10–50 µM for neuroprotection vs. >100 µM for cytotoxicity) .
- Control experiments : Compare with known EAAT2 modulators (e.g., ceftriaxone) and include NMDA receptor antagonists (e.g., MK-801) to isolate excitotoxicity pathways .
Basic Question: What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Temperature : Store at –20°C in sealed, argon-purged vials to prevent degradation. Avoid freeze-thaw cycles.
- Light sensitivity : Protect from UV exposure by using amber glassware.
- Solvent compatibility : Reconstitute in anhydrous DMSO for long-term stability (>6 months); aqueous solutions (pH 4–6) are stable for ≤48 hours at 4°C .
Advanced Question: How can computational modeling resolve discrepancies in SAR studies for fluorinated quinolines?
Methodological Answer:
- QSAR models : Use Gaussian 16 to calculate electrostatic potential maps and correlate substituent effects (e.g., fluorine’s electronegativity) with EAAT2 binding affinity .
- Molecular dynamics : Simulate ligand-receptor interactions (GROMACS) over 100 ns to identify stable binding conformations.
- Data reconciliation : Apply Bayesian statistics to prioritize analogs with >80% predicted activity and low toxicity (ADMET Predictor™) .
Basic Question: What are the key spectral databases for cross-referencing this compound’s structural data?
Methodological Answer:
- PubChem : CID 126770586 for InChIKey, SMILES, and spectral data .
- DSSTox : DTXSID20656583 for toxicological profiles .
- NIST Chemistry WebBook : Reference IR/Raman spectra (quinoline backbone: 1600–1650 cm⁻¹ for C=N stretch) .
Advanced Question: How can researchers validate the compound’s allosteric mechanism in EAAT2 using biophysical techniques?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize EAAT2 on a CM5 chip and measure binding kinetics (KD values) at varying ligand concentrations .
- Cryo-EM : Resolve ligand-bound EAAT2 structures at 3.2 Å resolution to visualize conformational changes in the substrate-binding domain .
- Fluorescence quenching : Monitor tryptophan fluorescence in EAAT2 (λex = 280 nm) to detect ligand-induced tertiary structure shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
